molecular formula C15H8BrN3OS2 B2841365 N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 868677-90-1

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No. B2841365
CAS RN: 868677-90-1
M. Wt: 390.27
InChI Key: AZSGHBVPAMDJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a chemical compound with the molecular formula C15H8BrN3OS2 and a molecular weight of 390.27 . It is also known by the registry number ZINC000004325781 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring attached to a carboxamide group . The benzothiazole ring is further substituted with a bromine atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 390.27 . Its solubility in DMSO is unknown .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide and related compounds are synthesized and characterized for their chemical properties and potential applications in various fields. For instance, the synthesis and characterization of benzothiazole derivatives have been extensively studied, demonstrating their utility in organic synthesis and the development of novel compounds with potential biological activities (Hossaini et al., 2017).

Biological Activities

Research into benzothiazole derivatives has shown a range of biological activities, making them of interest in pharmacological studies. For example, certain benzothiazole compounds have demonstrated promising antibacterial and antifungal properties, as well as potential anticancer activities (Senthilkumar et al., 2021). These studies highlight the therapeutic potential of benzothiazole derivatives in treating various diseases.

Antimicrobial and Antioxidant Activities

Benzothiazole derivatives have also been evaluated for their antimicrobial and antioxidant activities, which are crucial in the development of new therapeutic agents. Compounds synthesized from benzothiazole have shown significant activity against a range of microbial strains, and some have exhibited notable antioxidant properties, underscoring their potential in developing new antimicrobial and antioxidant agents (Palkar et al., 2017).

Corrosion Inhibition

Apart from biological applications, benzothiazole derivatives have been studied for their potential as corrosion inhibitors, particularly for carbon steel in acidic environments. These studies are vital in industrial applications where corrosion resistance is critical for material longevity and safety (Hu et al., 2016).

Catalytic and Synthetic Applications

Benzothiazole compounds have been utilized in catalysis, contributing to the development of efficient synthetic methodologies. For instance, their application in palladium-catalyzed reactions has been explored, providing valuable insights into the synthesis of complex molecules and the development of new catalytic processes (Yen et al., 2006).

Future Directions

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is available for scientific research needs . Its potential applications and future directions would depend on the results of such research. Further studies are needed to explore its properties and potential uses.

properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3OS2/c16-9-2-1-3-11-13(9)18-15(22-11)19-14(20)8-4-5-10-12(6-8)21-7-17-10/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSGHBVPAMDJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.